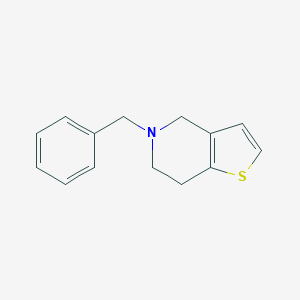

Deschloro ticlopidine

描述

Deschloro ticlopidine is a derivative of ticlopidine, a thienopyridine compound known for its antiplatelet properties Unlike ticlopidine, this compound lacks a chlorine atom in its structure, which may influence its chemical behavior and biological activity

准备方法

Synthetic Routes and Reaction Conditions

Deschloro ticlopidine can be synthesized through several synthetic routes. One common method involves the reduction of ticlopidine using a suitable reducing agent to remove the chlorine atom. The reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure the selective removal of the chlorine atom without affecting other functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a highly pure form.

化学反应分析

Types of Reactions

Deschloro ticlopidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can further modify the structure of this compound, potentially leading to new derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, altering its chemical properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under controlled temperature and pH conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in the presence of a solvent like tetrahydrofuran.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, with conditions tailored to achieve the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of this compound.

科学研究应用

Thrombotic Disorders

Deschloro ticlopidine has shown efficacy in preventing thrombotic events such as strokes and transient ischemic attacks (TIAs). It is particularly beneficial for patients who are intolerant to aspirin or for whom aspirin therapy has failed. Clinical studies indicate that ticlopidine significantly reduces the incidence of stroke compared to aspirin in specific populations .

Cardiovascular Interventions

In patients undergoing percutaneous coronary interventions (PCI), this compound may be utilized to prevent stent thrombosis. Studies have demonstrated that it can reduce the risk of subacute stent thrombosis when compared with warfarin-based regimens .

Ticlopidine-Induced Aplastic Anemia

While this compound is generally well-tolerated, there are notable adverse effects associated with its parent compound, ticlopidine. Two case reports highlighted severe aplastic anemia following ticlopidine treatment, emphasizing the need for monitoring blood counts during therapy .

| Case | Patient Age | Treatment Duration | Outcome |

|---|---|---|---|

| Case 1 | 70 years | 7 weeks | Recovery after withdrawal |

| Case 2 | 82 years | 2 years | Recovery after withdrawal |

These cases illustrate the importance of vigilance in monitoring patients receiving this compound or related compounds.

Comparative Efficacy

A comparative analysis between this compound and other antiplatelet agents reveals its potential advantages and limitations:

| Agent | Efficacy in Stroke Prevention | Adverse Effects |

|---|---|---|

| This compound | Higher efficacy than aspirin | Risk of neutropenia and aplastic anemia |

| Clopidogrel | Similar efficacy | Generally better tolerated |

| Aspirin | Standard treatment | Gastrointestinal issues |

This compound may offer enhanced efficacy in specific patient populations but carries a risk profile that necessitates careful patient selection and monitoring.

作用机制

The mechanism of action of deschloro ticlopidine involves its interaction with specific molecular targets, such as the P2Y12 receptor on platelets. By binding to this receptor, the compound inhibits the activation of the glycoprotein IIb/IIIa complex, preventing platelet aggregation. This mechanism is similar to that of ticlopidine, but the absence of the chlorine atom may result in differences in binding affinity and efficacy.

相似化合物的比较

Similar Compounds

Ticlopidine: The parent compound, known for its antiplatelet properties.

Clopidogrel: Another thienopyridine derivative with similar antiplatelet effects.

Prasugrel: A more potent thienopyridine with a faster onset of action.

Uniqueness

Deschloro ticlopidine is unique due to the absence of the chlorine atom, which may influence its chemical reactivity and biological activity. This structural difference can lead to variations in its pharmacokinetic and pharmacodynamic properties compared to other thienopyridine derivatives.

生物活性

Deschloro ticlopidine, a derivative of ticlopidine, is primarily recognized for its role as an antiplatelet agent. This article delves into the biological activity of this compound, examining its pharmacodynamics, clinical implications, and associated research findings.

Overview of Ticlopidine and Its Metabolites

Ticlopidine is a prodrug that is metabolized to several active metabolites, including this compound. The primary mechanism of action involves the inhibition of platelet aggregation through the blockade of adenosine diphosphate (ADP) receptors on platelets, specifically the P2Y12 receptor. This inhibition leads to reduced thrombus formation, making ticlopidine effective in preventing thrombotic events such as strokes and transient ischemic attacks (TIAs) .

Pharmacodynamics

Mechanism of Action:

- ADP Receptor Blockade: this compound inhibits the binding of ADP to its receptors on platelets, impairing the activation of the GPIIb/IIIa receptor complex necessary for platelet aggregation.

- Inhibition Profile: It has been shown to variably inhibit platelet aggregation induced by other agonists such as collagen and thrombin .

Pharmacokinetics:

- Absorption: this compound exhibits high oral bioavailability (>80%), with food enhancing absorption.

- Metabolism: It undergoes extensive hepatic metabolism, resulting in multiple metabolites, with this compound being one of the significant active forms.

- Half-life: The elimination half-life varies from approximately 7.9 hours in younger subjects to about 12.6 hours in older adults .

Clinical Efficacy

This compound has been evaluated in various clinical settings:

- Stroke Prevention: In randomized trials comparing ticlopidine with aspirin, this compound demonstrated superior efficacy in reducing the incidence of strokes among patients with a history of TIAs . The Ticlopidine Aspirin Stroke Study (TASS) indicated a notable reduction in stroke risk with ticlopidine treatment compared to aspirin .

- Long-term Studies: Long-term studies have shown that while this compound is effective in preventing thrombotic events, it is associated with a higher incidence of adverse effects compared to aspirin, necessitating careful patient monitoring .

Side Effects and Safety Profile

Despite its efficacy, this compound is associated with several hematological side effects:

- Neutropenia and Agranulocytosis: Serious side effects include neutropenia (less than 1% incidence) and agranulocytosis, which can occur within the first few months of therapy. Monitoring white blood cell counts is essential during treatment .

- Other Adverse Effects: Commonly reported side effects include gastrointestinal disturbances (20% incidence), skin rashes (14%), and increased cholesterol levels .

Case Studies

Several case studies highlight the clinical implications of this compound:

-

Case Study on Agranulocytosis:

A 63-year-old male patient treated with ticlopidine for transient ischemic attacks developed agranulocytosis after two months. Upon discontinuation and supportive treatment, his leukocyte count normalized within a week . -

Long-term Efficacy:

In another study involving patients with chronic arterial occlusion, this compound showed promise in reducing thrombus formation but required careful monitoring due to potential side effects .

Research Findings

Recent studies have focused on optimizing the therapeutic profile of this compound:

- Analog Development: Research has led to the synthesis of over a thousand analogs aimed at enhancing antiplatelet activity while minimizing side effects. Some analogs have shown improved tolerability compared to traditional ticlopidine .

- Comparative Studies: Ongoing comparative studies continue to evaluate this compound against newer antiplatelet agents like clopidogrel and prasugrel, assessing their relative efficacy and safety profiles .

属性

IUPAC Name |

5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NS/c1-2-4-12(5-3-1)10-15-8-6-14-13(11-15)7-9-16-14/h1-5,7,9H,6,8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPPGBJHJWFJCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203649 | |

| Record name | Deschloro ticlopidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55142-78-4 | |

| Record name | Deschloro ticlopidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055142784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deschloro ticlopidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESCHLORO TICLOPIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M52XJ51O8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。